2,3,4,5,6,7,8,8a-Octahydro-1H-cyclohepta[c]pyrrole-3a-carboxylic acid;hydrochloride
Description
2,3,4,5,6,7,8,8a-Octahydro-1H-cyclohepta[c]pyrrole-3a-carboxylic acid; hydrochloride is a bicyclic compound featuring a seven-membered cyclohepta[c]pyrrole ring system fused with a carboxylic acid group at the 3a position. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications.
Properties
IUPAC Name |
2,3,4,5,6,7,8,8a-octahydro-1H-cyclohepta[c]pyrrole-3a-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.ClH/c12-9(13)10-5-3-1-2-4-8(10)6-11-7-10;/h8,11H,1-7H2,(H,12,13);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHBDQEVADCUUEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2CNCC2(CC1)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6,7,8,8a-Octahydro-1H-cyclohepta[c]pyrrole-3a-carboxylic acid;hydrochloride typically involves multiple steps, starting with the construction of the cycloheptapyrrole core. One common approach is the cyclization of appropriately substituted linear precursors under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid, to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5,6,7,8,8a-Octahydro-1H-cyclohepta[c]pyrrole-3a-carboxylic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure and properties.
Substitution: : Substitution reactions can introduce new substituents onto the cycloheptapyrrole core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions can vary depending on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
- Drug Development : The compound serves as a scaffold for developing novel pharmaceuticals due to its ability to interact with biological targets such as enzymes and receptors. Research indicates that derivatives of this compound may exhibit antimicrobial and anticancer properties .
- Biological Activity : Preliminary studies suggest that compounds with similar structures can demonstrate significant biological activities. For instance, derivatives have shown promise against multidrug-resistant Gram-positive pathogens and fungi .
Materials Science
- Polymer Chemistry : The compound can be used as a building block for synthesizing new materials with tailored properties. Its unique structure allows for modifications that can enhance material characteristics such as strength or thermal stability.
- Ligand Development : In coordination chemistry, it may act as a ligand for metal ions, leading to the formation of complexes with potential applications in catalysis or sensor technology.
Antimicrobial Activity
A study explored the antimicrobial properties of various derivatives of 2,3,4,5,6,7,8,8a-octahydro-1H-cyclohepta[c]pyrrole-3a-carboxylic acid against resistant bacterial strains. The results indicated that certain derivatives exhibited potent activity against pathogens like Staphylococcus aureus and Klebsiella pneumoniae, highlighting the compound's potential in addressing antibiotic resistance issues .
Antioxidant Properties
Research has demonstrated that derivatives of this compound possess significant antioxidant activity. For example, one derivative was found to have antioxidant efficacy greater than that of ascorbic acid when tested using DPPH radical scavenging methods . This suggests potential applications in food preservation and health supplements.
Mechanism of Action
The mechanism by which 2,3,4,5,6,7,8,8a-Octahydro-1H-cyclohepta[c]pyrrole-3a-carboxylic acid;hydrochloride exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The pathways involved can vary widely, depending on the biological system and the desired outcome.
Comparison with Similar Compounds
Structural Differences :
- Ring System : Cyclopenta[c]pyrrole (five-membered ring) vs. cyclohepta[c]pyrrole (seven-membered ring).
- Substituent Position: Carboxylic acid at position 1 vs. 3a. Pharmacological Notes:
- Exhibits a high structural similarity (0.93), suggesting overlapping reactivity in synthetic pathways.
- Smaller ring size may reduce steric hindrance, enhancing binding affinity to targets like GABA receptors or ion channels .
(1S,3aR,6aS)-Ethyl octahydrocyclopenta[c]pyrrole-1-carboxylate hydrochloride (CAS 1147103-42-1)
Structural Differences :
- Esterification : Ethyl ester at the carboxylic acid group vs. free acid.
- Salt Form : Hydrochloride counterion retained.
Functional Implications : - Lower similarity score (0.78) due to ester substitution, which may alter metabolic stability or bioavailability.
2-(2-Azabicyclo[2.2.1]heptan-2-yl)acetic acid (CAS 933690-44-9)
Structural Differences :
- Bicyclic Framework: Norbornane-derived 2-azabicyclo[2.2.1]heptane vs. fused cyclohepta[c]pyrrole.
- Acetic Acid Side Chain: Positioned externally vs. integrated into the ring system. Pharmacological Notes:
- Lower similarity (0.75) due to divergent ring geometry.
- The rigid bicyclic structure may enhance selectivity for neurotransmitter transporters (e.g., serotonin or dopamine) .
Comparative Data Table
Biological Activity
2,3,4,5,6,7,8,8a-Octahydro-1H-cyclohepta[c]pyrrole-3a-carboxylic acid; hydrochloride (CAS No. 2247108-12-7) is a cyclic compound with potential biological applications. This article reviews its biological activity based on recent research findings, including its mechanisms of action, cytotoxicity, and potential therapeutic uses.
- Molecular Formula : C10H17ClN2O2
- Molecular Weight : 220.71 g/mol
- Structure : The compound features a cycloheptapyrrole core with a carboxylic acid functional group and a hydrochloride salt form.
The biological activity of this compound can be attributed to its interaction with various cellular targets. It may act as a ligand for specific receptors or enzymes involved in critical biochemical pathways. The exact mechanisms remain under investigation but are hypothesized to involve modulation of signaling pathways related to cell proliferation and apoptosis.
Biological Activity Overview
Research has highlighted several areas where this compound exhibits notable biological effects:
- Antiproliferative Activity : Studies have shown that derivatives of pyrrole compounds can exhibit significant antiproliferative effects against various cancer cell lines. For instance, similar pyrrole derivatives have shown IC50 values comparable to established chemotherapeutics like carboplatin and temozolomide .
- Cytotoxic Effects : The compound has been evaluated for cytotoxicity against several human cancer cell lines. Preliminary results indicate that it may induce apoptosis and cell cycle arrest in specific phases, particularly the S phase .
Case Studies and Research Findings
- Cytotoxicity Assays : In vitro studies using MTT assays have demonstrated that octahydro-cyclohepta[c]pyrrole derivatives exhibit varying degrees of cytotoxicity against melanoma (SH-4) and keratinocyte (HaCaT) cells. For example, a related compound showed an IC50 value of 44.63 µM against melanoma cells .
- Mechanistic Insights : Further investigations into the mechanism of action revealed that the antiproliferative effects are likely due to the induction of apoptosis and modulation of cell cycle dynamics. This suggests potential for development as a therapeutic agent in oncology .
- Comparative Analysis : When compared to other cyclic compounds with similar structures, octahydro-cyclohepta[c]pyrrole derivatives displayed improved selectivity and potency against tumor cells .
Data Tables
| Compound | IC50 (µM) | Cell Line | Mechanism of Action |
|---|---|---|---|
| Octahydro-Cyclohepta[c]pyrrole | 44.63 | SH-4 (Melanoma) | Induces apoptosis; S-phase arrest |
| Carboplatin | 18.2 | Various Tumors | DNA cross-linking |
| Temozolomide | 50 | Various Tumors | Alkylating agent |
Q & A
Q. How can researchers address challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer : Implement continuous flow chemistry with immobilized chiral catalysts (e.g., Ru-BINAP). Monitor enantiopurity in real-time via inline FTIR or Raman spectroscopy. Optimize workup steps (e.g., fractional crystallization) to minimize racemization .
Methodological Frameworks for Contradiction Analysis
- Epistemological Pole : Align conflicting data with theoretical models (e.g., Lock-and-Key vs. Induced Fit). Reconcile discrepancies by testing hypotheses across multiple paradigms .
- Technical Pole : Use Bayesian statistics to weight evidence from divergent studies, incorporating prior probabilities from historical data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
